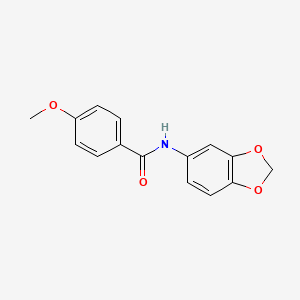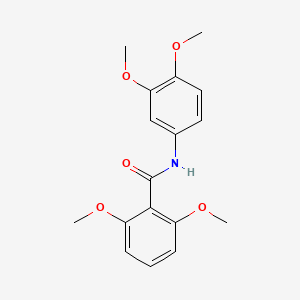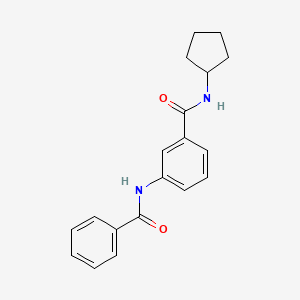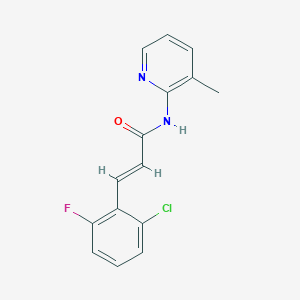
N-1,3-benzodioxol-5-yl-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-4-methoxybenzamide, commonly known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has gained significant interest among researchers due to its potential applications in scientific research. BMDP is a potent stimulant that has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
BMDP acts as a potent stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased neurotransmission, leading to the stimulant effects of BMDP.
Biochemical and Physiological Effects:
BMDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes an increase in energy, alertness, and euphoria. BMDP has been found to have anxiolytic and antidepressant effects, making it a potential treatment for mental health disorders.
実験室実験の利点と制限
BMDP is a useful tool for studying various biological processes due to its wide range of biochemical and physiological effects. It has been used in research related to the treatment of mental health disorders and drug addiction. However, the use of BMDP in lab experiments has some limitations. It is a potent stimulant that can cause addiction and dependence, making it difficult to control its use in animal studies. Additionally, the long-term effects of BMDP on the brain and body are still not fully understood, making it difficult to assess its safety for human use.
将来の方向性
There are several future directions for the study of BMDP. One potential area of research is the development of new treatments for mental health disorders using BMDP. Another area of research is the study of the long-term effects of BMDP on the brain and body. Additionally, more research is needed to understand the mechanisms of action of BMDP and its potential use in the treatment of drug addiction and withdrawal symptoms.
Conclusion:
In conclusion, BMDP is a novel psychoactive substance that has gained significant interest among researchers due to its potential applications in scientific research. It is a potent stimulant that has been found to exhibit a wide range of biochemical and physiological effects. BMDP has been used in research related to the treatment of mental health disorders and drug addiction. However, the long-term effects of BMDP on the brain and body are still not fully understood, making it difficult to assess its safety for human use. Further research is needed to understand the mechanisms of action of BMDP and its potential use in the treatment of various biological processes.
合成法
The synthesis of BMDP involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-methoxybenzylamine in the presence of a reducing agent such as palladium on carbon. The resulting product is then purified using various chromatographic techniques to obtain pure BMDP.
科学的研究の応用
BMDP has gained significant interest among researchers due to its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. BMDP has been used in research related to the treatment of depression, anxiety, and other mental health disorders. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-18-12-5-2-10(3-6-12)15(17)16-11-4-7-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDULNAFEDOKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)



![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5745714.png)
![isopropyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5745732.png)



![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)
![2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)
![4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)